N-Ethylethylenediamine

Catalog No.
S1513695
CAS No.
110-72-5
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylethylenediamine

CAS Number

110-72-5

Product Name

N-Ethylethylenediamine

IUPAC Name

N'-ethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N

SMILES

CCNCCN

Canonical SMILES

CCNCCN

Chelating Agent

N-Ethylethylenediamine acts as a chelating agent, meaning it can bind to metal ions to form complexes. This property is utilized in mutagenesis research studies to introduce mutations into DNA by selectively binding to specific metal ions involved in DNA replication. [Source: Thermo Fisher Scientific, ]

Synthesis of Metal Complexes

N-Ethylethylenediamine can participate in the synthesis of various metal complexes. These complexes have potential uses in several fields, including:

  • Catalysis: Certain metal complexes can act as catalysts, accelerating chemical reactions. Research explores the creation of N-ethylethylenediamine-based catalysts for various reactions. [Source: Sigma-Aldrich, ]
  • Medicine: Ruthenium(II) complexes synthesized with N-ethylethylenediamine have shown promising results in inhibiting the growth of human ovarian cancer cell lines in preliminary studies. This suggests potential applications in developing cancer treatment strategies, although further research is necessary. [Source: Sigma-Aldrich, ]

It's important to note that the research on N-ethylethylenediamine's applications in medicine is still ongoing and not yet conclusive.

Other Research Applications

N-Ethylethylenediamine also finds applications in other areas of scientific research, such as:

  • Organic synthesis: It can be used as a reagent in various organic reactions, such as condensation reactions. [Source: Sigma-Aldrich, ]
  • Material science: N-ethylethylenediamine can be used as a precursor for the synthesis of functionalized materials, such as water-soluble hyperbranched polyamines for water purification purposes. [Source: Lihua Hu et al., Facile preparation of water-soluble hyperbranched polyamine functionalized multiwalled carbon nanotubes for high-efficiency organic dye removal from aqueous solution, ]

N-Ethylethylenediamine, with the chemical formula C4H12N2\text{C}_4\text{H}_{12}\text{N}_2 and structural representation H2NCH2CH2NHCH2CH3\text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_3, is a colorless, transparent liquid. It is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and chemical compounds, including the synthetic medicine intermediates HO-EPCP and EPCP. This compound is characterized by its amine functional groups, which contribute to its reactivity and utility in organic synthesis .

Typical of amines, including:

  • Alkylation Reactions: It can undergo alkylation with various alkyl halides to form higher amines.
  • Acylation Reactions: Reacting with acyl chlorides or anhydrides leads to the formation of amides.
  • Condensation Reactions: It can condense with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry.

N-Ethylethylenediamine can be synthesized through several methods:

  • Catalytic Gas Phase Reaction: Ethylene diamine is reacted with diethyl carbonate under gas phase catalytic conditions, yielding high purity and yield (up to 92%) while minimizing environmental impact .
  • Monobromethane Method: This traditional method involves the reaction of monobromethane with ethylenediamine under alkaline conditions .
  • Ethylamine and Ethylenimine Reaction: A more recent method utilizes a mixture of ethylamine and ethylenimine under catalytic conditions, allowing for efficient production at controlled temperatures and pressures .

These methods reflect advancements in synthetic techniques aimed at improving yield and reducing environmental concerns.

N-Ethylethylenediamine finds extensive applications in:

  • Pharmaceuticals: As an intermediate for synthesizing various drugs.
  • Agricultural Chemicals: Used in the formulation of pesticides and herbicides.
  • Polymer Chemistry: Acts as a curing agent for epoxy resins and as a cross-linking agent in polymer formulations.
  • Metal Complexation: Employed in coordination chemistry to form complexes with metal ions for various industrial applications .

Interaction studies involving N-ethylethylenediamine often focus on its role as a ligand in coordination complexes. Research has demonstrated its ability to stabilize metal ions, influencing their reactivity and solubility. For instance, studies have shown that it can effectively coordinate with copper-based catalysts, enhancing their performance in various reactions . Additionally, its interactions with biological systems suggest potential applications in drug delivery mechanisms.

Several compounds share structural similarities with N-ethylethylenediamine. Here are some notable examples:

Compound NameChemical FormulaKey Features
EthylenediamineC2H8N2A simpler diamine without ethyl substitution
DiethylamineC4H11NA dialkylated amine used primarily as a solvent
N,N-DiethylaminopropylamineC5H14N2A propyl-substituted derivative of diethylamine

Uniqueness of N-Ethylethylenediamine

N-Ethylethylenediamine's unique ethyl substitution differentiates it from other similar compounds. This substitution enhances its solubility and reactivity compared to ethylenediamine, making it particularly valuable in pharmaceutical applications where specific interaction profiles are required.

XLogP3

-0.8

Boiling Point

129.0 °C

UNII

941MVD708N

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 77 companies with hazard statement code(s):;
H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.64%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Corrosive;Health Hazard

Other CAS

110-72-5

Wikipedia

N-ethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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